BDS-I -

BDS-I

Catalog Number: EVT-242304
CAS Number:
Molecular Formula: C210H297N57O56S6
Molecular Weight: 4708.37 Da
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BDS-1 is a 43 amino acid peptide which was originally isolated from the venom of the sea anemona Anemonia Viridis. BDS-1 was originally described as a highly selective blocker of the rapidly inactivating voltage-gated potassium channel Kv3.4/ KCNC4, a potential therapeutic target for major CNS disorders (Alzheimer and Parkinson diseases). The toxin acts as gating modifiers, mainly by shifting the voltage-dependence of activation. Channel block occurs with high affinity (IC50 of 43 nM) and is rapid and reversible. BDS-1 also blocks the Kv3.1 and Kv3.2 channels albeit with a lower affinity (>200 nM). Finally, in a more recent study, it was demonstrated that BDS-1 is a selective gating activator of the Nav1.7 channel subtype, an important target for pain management. On the human isoform, modulation is witnessed by a drastic slowing of channel inactivation which occurs with an IC50 of 3 nM.
Synthesis Analysis

Methods

The synthesis of BDS-I involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. This method enables the production of the peptide in a controlled environment, ensuring high purity and yield. The full-length peptide is typically synthesized first, followed by the identification of active fragments that can inhibit specific ion currents.

Technical Details

In a study focusing on BDS-I, researchers employed various electrophysiological techniques to evaluate the activity of synthesized fragments on Kv3.4 currents in CHO cells. The whole-cell patch clamp technique was utilized to measure the effects of BDS-I and its fragments on potassium currents, providing insights into their pharmacological properties and mechanisms of action .

Molecular Structure Analysis

Structure

BDS-I is composed of a specific sequence of amino acids that contributes to its functional properties as a neurotoxin. The molecular structure includes several key residues that interact with ion channels, influencing their activity.

Data

The amino acid sequence of BDS-I has been characterized in various studies, revealing critical regions responsible for its biological activity. Detailed structural analysis often includes techniques such as X-ray crystallography or NMR spectroscopy to elucidate its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

BDS-I primarily interacts with potassium channels by binding to specific sites on the Kv3.4 channel, leading to reversible inhibition of ion flow. This reaction alters membrane potential dynamics and can affect cellular excitability.

Technical Details

The binding affinity and kinetics of BDS-I with Kv3.4 channels have been quantified through patch-clamp experiments, revealing an IC50 value that indicates the concentration required for half-maximal inhibition. These parameters are crucial for understanding the potency and therapeutic potential of BDS-I .

Mechanism of Action

Process

The mechanism by which BDS-I exerts its effects involves binding to Kv3.4 channels, which are critical for neuronal signaling. By inhibiting these channels, BDS-I can prevent excessive potassium efflux during neuronal excitability, thereby protecting neurons from apoptotic processes induced by toxic agents like amyloid-beta peptides.

Data

Research indicates that treatment with BDS-I significantly reduces caspase-3 activation and prevents apoptosis in neuronal cells exposed to amyloid-beta, demonstrating its potential neuroprotective role .

Physical and Chemical Properties Analysis

Physical Properties

BDS-I is typically characterized as a soluble peptide under physiological conditions. Its solubility is essential for its biological activity and interaction with cellular membranes.

Chemical Properties

The chemical stability of BDS-I is influenced by factors such as pH and temperature. The peptide's reactivity with other biomolecules can also be studied through various assays to determine its stability and efficacy under different conditions.

Relevant Data or Analyses

Studies have shown that BDS-I retains its biological activity across a range of pH levels, making it suitable for therapeutic applications where environmental conditions may vary .

Applications

Scientific Uses

BDS-I has significant implications in neuroscience research, particularly in studies focused on neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit potassium channels makes it a candidate for developing new therapies aimed at mitigating neuronal damage caused by amyloid-beta toxicity.

Additionally, ongoing research explores the potential use of BDS-I fragments as lead compounds for drug development targeting ion channel modulation in various neurological disorders .

Neurobiological Mechanisms of BDS-I in Voltage-Gated Ion Channel Modulation

BDS-I as a Selective Kv3.4 Potassium Channel Inhibitor: Electrophysiological Characterization

BDS-I was initially identified as a specific inhibitor of rapidly inactivating potassium currents mediated by Kv3.4 channels, which are members of the Shaw-related subfamily of voltage-gated potassium channels (Kv3). These channels are characterized by high activation thresholds, rapid activation/deactivation kinetics, and large conductance, enabling high-frequency firing in specific neuronal populations [9] [10]. Electrophysiological studies using whole-cell patch-clamp techniques demonstrate that BDS-I inhibits Kv3.4 currents in a concentration-dependent manner, with an IC₅₀ in the low micromolar range (~200-300 nM in various expression systems) [4] [10].

  • Mechanism of Inhibition: Unlike classical pore-blocking toxins (e.g., tetraethylammonium), BDS-I functions as a gating modifier. It significantly slows the activation kinetics of Kv3.4 channels and causes a pronounced positive shift in the voltage dependence of activation (V₁/₂). This shift, often exceeding +20 mV, means stronger depolarizations are required to open the channel [5] [10]. Alanine substitution mutagenesis studies on related Kv3 channels (Kv3.2) implicated the voltage-sensing domain (specifically the S3b-S4 "paddle" motif) as the critical interaction site for BDS-I. This interaction impedes the movement of the voltage sensor, thereby modifying channel gating [10].
  • Subunit Selectivity Re-evaluation: While initially promoted as highly selective for Kv3.4, subsequent rigorous electrophysiological characterization revealed that BDS-I also potently inhibits currents through Kv3.1 and Kv3.2 channels expressed in mammalian cell lines (e.g., tsA201, HEK293) with similar mechanisms (slowed activation, positive V₁/₂ shift) [5] [10]. This lack of exclusive selectivity for Kv3.4 complicates the interpretation of studies using BDS-I as a diagnostic tool for Kv3.4 function in native tissues expressing multiple Kv3 subunits [10].
  • Functional Consequences in Neurons: Inhibition of Kv3.4 by BDS-I results in action potential broadening, particularly in neurons where Kv3.4 contributes significantly to the fast component of repolarization. This broadening can enhance neurotransmitter release and influence neuronal firing patterns [4] [8] [10]. Crucially, Kv3.4 upregulation is implicated in Alzheimer's disease (AD) pathology, observed in amyloid-beta plaques in post-mortem human AD brains and correlating with disease severity. BDS-I inhibition counteracts amyloid-beta (Aβ₁₋₄₂)-induced Kv3.4 upregulation and the associated increase in pro-apoptotic caspase-3 activation in neuronal models [4] [8].

Table 1: Electrophysiological Effects of BDS-I on Potassium Channels

Ion Channel SubtypePrimary Effect of BDS-IPotency (Approx. IC₅₀/EC₅₀)Key Electrophysiological ChangesFunctional Consequence
Kv3.4Inhibition (Gating Modifier)~200-300 nM↑ Activation Kinetics, ↑ V₁/₂ (+20-30 mV)Action Potential Broadening
Kv3.1Inhibition (Gating Modifier)Similar to Kv3.4↑ Activation Kinetics, ↑ V₁/₂Altered Firing Patterns
Kv3.2Inhibition (Gating Modifier)Similar to Kv3.4↑ Activation Kinetics, ↑ V₁/₂, ↓ ON Gating CurrentImpaired Voltage Sensor Movement

Dual Modulation of Nav1.7 and Nav1.3 Sodium Channels: Implications for Neuronal Excitability

Beyond its potassium channel effects, BDS-I exhibits potent modulatory actions on specific voltage-gated sodium channel (Nav) isoforms, particularly Nav1.7 and Nav1.3 [1] [7].

  • High-Potency Modulation of Nav1.7: BDS-I acts with exceptional potency and efficacy on cloned human Nav1.7 channels expressed in HEK293 cells. Its primary effect is a dramatic slowing (approximately 6-fold) of the fast inactivation process, effectively increasing the persistent sodium current. This modulation occurs with an EC₅₀ of approximately 3 nM, making it one of the most potent known modulators of Nav1.7 [1]. Nav1.7 is highly expressed in dorsal root ganglion (DRG) neurons and plays a critical role in amplifying generator potentials and setting the gain on nociceptive signaling. Modulation by BDS-I profoundly enhances excitability in these neurons.
  • Modulation of Nav1.3 and TTX-Sensitive Currents: BDS-I also slows the inactivation of sodium currents in N1E-115 neuroblastoma cells, which predominantly express Nav1.3 channels, although with lower potency (EC₅₀ ~600 nM) compared to Nav1.7 [1]. In native rat DRG neurons, 3 μM BDS-I strongly enhances tetrodotoxin-sensitive (TTX-S) sodium currents while only weakly inhibiting TTX-resistant (TTX-R) currents. Similarly, in rat superior cervical ganglion (SCG) neurons (expressing only TTX-S currents), BDS-I enhances currents elicited by small depolarizations and slows the decay of sodium currents at all voltages (EC₅₀ ~300 nM) [1].
  • Mechanism and Site of Action: The effect of BDS-I on sodium channels—slowing inactivation without significantly affecting activation—closely resembles that of classical sea anemone toxins known to bind to neurotoxin receptor site 3. This site is located in the extracellular loop connecting the S3 and S4 segments of domain IV (DIV S3-S4) of the sodium channel α-subunit [1] [7]. Binding to this site stabilizes the open state and inhibits the conformational change necessary for fast inactivation. The significantly higher potency for Nav1.7 suggests unique structural features in its site 3 compared to other isoforms like Nav1.3 or those prevalent in central neurons (e.g., Nav1.1, Nav1.2, Nav1.6) [1].
  • Neuronal Excitability Implications: By slowing the inactivation of Nav1.7 and Nav1.3, BDS-I prolongs the depolarizing phase of the action potential and lowers the threshold for action potential generation, particularly in response to subthreshold stimuli. This leads to hyperexcitability in sensory neurons (DRG) and sympathetic neurons (SCG), potentially contributing to pain signaling and autonomic dysregulation [1].

Table 2: Modulation of Sodium Channels by BDS-I

Sodium Channel ContextEffect of BDS-IPotency (EC₅₀)Key Electrophysiological ChangePrimary Implication
Cloned hNav1.7 (HEK293)Slowed Inactivation (~6-fold)~3 nM↑ Persistent Na⁺ CurrentProfound Sensory Neuron Hyperexcitability
Nav1.3 (N1E-115 cells)Slowed Inactivation~600 nM↑ Persistent Na⁺ CurrentEnhanced Neuronal Excitability
TTX-S Currents (Rat DRG neurons)Enhancement, Slowed Inactivation~300 nM (SCG)↑ Peak Current (small depol), ↑ Inactivation τSensory & Sympathetic Hyperexcitability
TTX-R Currents (Rat DRG neurons)Weak InhibitionNot determinedSlight ↓ CurrentMinor Functional Impact
Central Neurons (e.g., Nav1.1, Nav1.6)Minimal Effect on InactivationLow/None<20-50% Slowing of InactivationLimited Impact on Action Potential Shape

Synergistic Effects of BDS-I on Ion Channel Inactivation Kinetics and Action Potential Propagation

The combined actions of BDS-I on potassium (Kv3.4) and sodium (Nav1.7, Nav1.3, TTX-S) channels create a synergistic effect on neuronal excitability and action potential waveform [1] [7] [9].

  • Slowed Inactivation Kinetics: This is the hallmark effect of BDS-I on both its primary sodium and potassium channel targets.
  • Sodium Channels: As described, BDS-I dramatically slows the fast inactivation of Nav1.7 and Nav1.3, as well as other TTX-S channels in peripheral neurons. This results in a prolonged influx of Na⁺ ions during the depolarizing phase of the action potential [1] [7].
  • Potassium Channels: On Kv3.4 (and other Kv3 channels), BDS-I significantly slows the activation kinetics. While Kv3.4 itself undergoes fast N-type inactivation, the primary effect of BDS-I is to delay the opening of the channel. This means the repolarizing K⁺ current is not only reduced in magnitude (due to the positive V₁/₂ shift) but also significantly delayed in its onset during a depolarizing stimulus [5] [10].
  • Impact on Action Potential Propagation: The simultaneous slowing of sodium channel inactivation and potassium channel activation has profound and synergistic effects on the action potential:
  • Accelerated Upstroke: The enhancement of sodium currents, particularly near threshold potentials, leads to a faster rate of rise (dV/dt) of the action potential upstroke. This was observed directly as an accelerated action potential upstroke in rat small DRG neurons treated with BDS-I [1].
  • Prolonged Depolarization and Broadened Spike: The prolonged Na⁺ influx combined with the delayed activation of repolarizing Kv3.4 (and related) K⁺ currents synergistically causes a significant broadening of the action potential duration. The decay phase (repolarization) is markedly slowed [1] [10].
  • Enhanced Resurgent Currents: In specific neuronal types like cerebellar Purkinje neurons (which express Nav1.6 and Kv channels), BDS-I has a more pronounced effect on enhancing resurgent sodium currents (current flowing during repolarization) than on slowing inactivation. This enhancement of resurgent current, reflected in increased sodium current during the repolarization phase of Purkinje neuron action potentials, can facilitate high-frequency firing patterns [1].
  • Net Effect on Neuronal Circuits: The synergistic actions result in neurons that fire action potentials with faster upstrokes and broader spikes. Broader spikes enhance calcium influx through voltage-gated calcium channels, facilitating synaptic transmission and neurotransmitter release. The modulation of resurgent currents can alter firing frequency and pattern. Overall, BDS-I shifts neurons towards a state of hyperexcitability and alters the temporal dynamics of their signaling [1] [7] [10]. This complex modulation highlights the delicate balance between sodium channel activation/inactivation and potassium channel activation in controlling neuronal output.

Properties

Product Name

BDS-I

Molecular Formula

C210H297N57O56S6

Molecular Weight

4708.37 Da

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.